REACTION_CXSMILES
|
Cl.[NH:2]1[CH2:7][CH2:6][C:5]2([C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9](=[O:16])[O:8]2)[CH2:4][CH2:3]1.[C:17]1([C:23]2[N:24]=[CH:25][C:26]([NH:29][C:30](=O)[O:31]C3C=CC=CC=3)=[N:27][CH:28]=2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.C(N(CC)CC)C>C(Cl)(Cl)Cl>[O:16]=[C:9]1[C:10]2[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:5]2([CH2:6][CH2:7][N:2]([C:30]([NH:29][C:26]3[CH:25]=[N:24][C:23]([C:17]4[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=4)=[CH:28][N:27]=3)=[O:31])[CH2:3][CH2:4]2)[O:8]1 |f:0.1|
|
Name
|
|
Quantity
|
6.24 g
|
Type
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reactant
|
Smiles
|
Cl.N1CCC2(CC1)OC(C1=CC=CC=C12)=O
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Name
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phenyl N-(5-phenyl-2-pyrazinyl)carbamate
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Quantity
|
7.59 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C=1N=CC(=NC1)NC(OC1=CC=CC=C1)=O
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Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
200 mL
|
Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
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CUSTOM
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Details
|
was stirred at 80° C. for 3 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WASH
|
Details
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The reaction mixture was washed with saturated aqueous sodium bicarbonate (100 mL)
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Type
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WASH
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Details
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After the organic layer was washed with 10% citric acid aqueous solution (100 mL), 1N aqueous sodium hydroxide (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
saturated saline solution (100 mL), the organic layer was dried over anhydrous Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (hexane/ethyl acetate=1/2)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1OC2(CCN(CC2)C(=O)NC2=NC=C(N=C2)C2=CC=CC=C2)C2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |